tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a bromonitrophenoxy methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The bromonitrophenoxy methyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The piperidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenoxy group can participate in various binding interactions, while the piperidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound of interest in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a different aromatic substitution pattern.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Similar piperidine ring and tert-butyl ester group but with a different alkyl substitution.
Uniqueness
The uniqueness of tert-Butyl 3-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
tert-butyl 3-[(3-bromo-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-6-4-5-12(10-19)11-24-15-8-13(18)7-14(9-15)20(22)23/h7-9,12H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTHMWAKIFMYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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